molecular formula C9H12BrNS B13566165 2-((4-Bromothiophen-2-yl)methyl)pyrrolidine

2-((4-Bromothiophen-2-yl)methyl)pyrrolidine

Cat. No.: B13566165
M. Wt: 246.17 g/mol
InChI Key: XVKYXJCRTSPEJW-UHFFFAOYSA-N
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Description

2-((4-Bromothiophen-2-yl)methyl)pyrrolidine is an organic compound with the molecular formula C9H12BrNS It is a derivative of pyrrolidine, featuring a bromothiophene moiety attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromothiophen-2-yl)methyl)pyrrolidine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered for more efficient production.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromothiophen-2-yl)methyl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding thiol or thioether.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

2-((4-Bromothiophen-2-yl)methyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Bromothiophen-2-yl)methyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can participate in various binding interactions with biological macromolecules, influencing their function. The pyrrolidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorothiophen-2-yl)methyl)pyrrolidine
  • 2-((4-Fluorothiophen-2-yl)methyl)pyrrolidine
  • 2-((4-Methylthiophen-2-yl)methyl)pyrrolidine

Uniqueness

2-((4-Bromothiophen-2-yl)methyl)pyrrolidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s properties in various applications.

Properties

Molecular Formula

C9H12BrNS

Molecular Weight

246.17 g/mol

IUPAC Name

2-[(4-bromothiophen-2-yl)methyl]pyrrolidine

InChI

InChI=1S/C9H12BrNS/c10-7-4-9(12-6-7)5-8-2-1-3-11-8/h4,6,8,11H,1-3,5H2

InChI Key

XVKYXJCRTSPEJW-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC2=CC(=CS2)Br

Origin of Product

United States

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